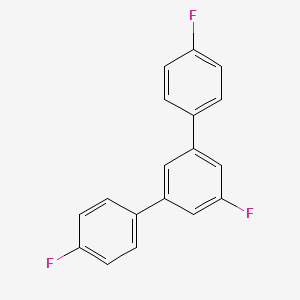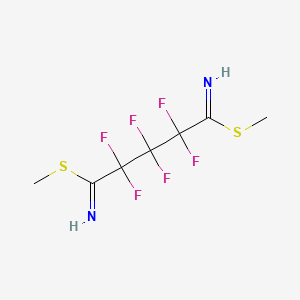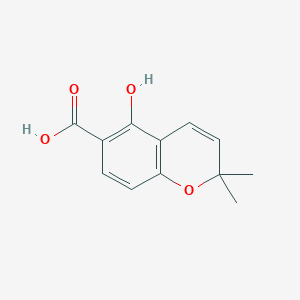
Ethenyltriethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenyltriethoxysilane, also known as triethoxyvinylsilane, is an organosilicon compound with the molecular formula C8H18O3Si. It is a colorless liquid that is commonly used as a coupling agent and adhesion promoter in various industrial applications. The compound is valued for its ability to form strong bonds with both organic and inorganic materials, making it a versatile component in the production of advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethenyltriethoxysilane can be synthesized through the hydrosilylation of vinyl compounds with triethoxysilane. This reaction typically involves the use of a platinum-based catalyst to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the vinyl compound. The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, this compound is produced on a large scale using similar hydrosilylation processes. The reaction is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The resulting product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Ethenyltriethoxysilane undergoes various chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds to carbon-carbon double bonds.
Hydrolysis: The reaction with water to form silanols and ethanol.
Condensation: The formation of siloxane bonds through the elimination of water or alcohol.
Common Reagents and Conditions
Hydrosilylation: Platinum-based catalysts, room temperature to slightly elevated temperatures.
Hydrolysis: Water, acidic or basic conditions.
Condensation: Silanols, acidic or basic conditions.
Major Products
Hydrosilylation: Silane derivatives with various organic groups.
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers and oligomers.
Scientific Research Applications
Ethenyltriethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent in the synthesis of advanced materials, such as hybrid organic-inorganic composites.
Biology: Employed in the modification of biomolecules and surfaces for improved biocompatibility and functionality.
Medicine: Utilized in the development of drug delivery systems and medical devices with enhanced adhesion properties.
Industry: Applied in the production of coatings, adhesives, sealants, and elastomers to improve adhesion and durability.
Mechanism of Action
The mechanism of action of ethenyltriethoxysilane involves the formation of strong covalent bonds with both organic and inorganic substrates. The vinyl group in the compound can undergo hydrosilylation reactions, allowing it to bond with various organic molecules. The ethoxy groups can hydrolyze to form silanols, which can then condense to form siloxane bonds with inorganic surfaces. This dual reactivity makes this compound an effective coupling agent and adhesion promoter.
Comparison with Similar Compounds
Similar Compounds
Triethoxysilane: An organosilicon compound with the formula HSi(OC2H5)3, used in hydrosilylation reactions and as a reducing agent.
Ethyltriethoxysilane: Similar to ethenyltriethoxysilane but with an ethyl group instead of a vinyl group, used in similar applications.
Uniqueness
This compound is unique due to its vinyl group, which provides additional reactivity compared to other similar compounds. This allows it to participate in a wider range of chemical reactions, making it more versatile in various applications.
Properties
Molecular Formula |
C8H15O3Si |
|---|---|
Molecular Weight |
187.29 g/mol |
InChI |
InChI=1S/C8H15O3Si/c1-4-9-7(10-5-2)8(12)11-6-3/h4-6H2,1-3H3 |
InChI Key |
PZTUPFDPYTYCIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C(OCC)[Si])OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


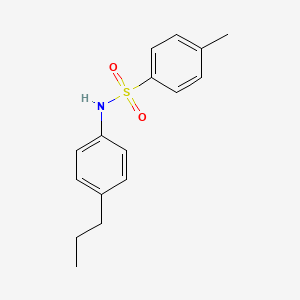
![1,2-diamino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6,8-dione](/img/structure/B14754045.png)
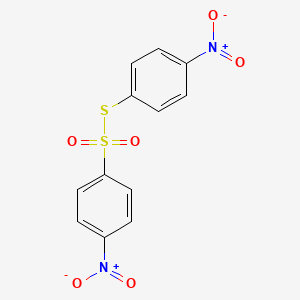
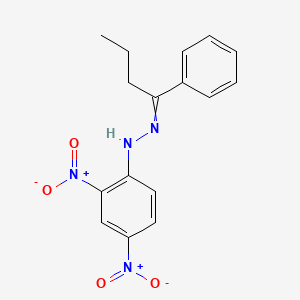
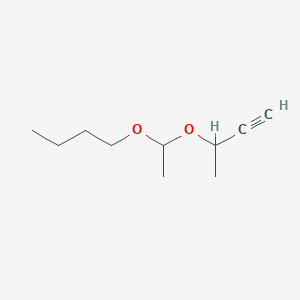
![Pyrido[2,3-b]quinoxaline](/img/structure/B14754064.png)
![(2S)-2-[[(2S,3S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B14754069.png)
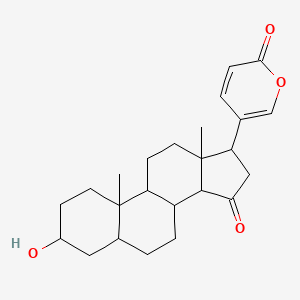
![methyl (2S)-2-phenyl-2-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]phenyl]piperidin-1-yl]acetate](/img/structure/B14754082.png)

![7-Oxatricyclo[4.3.0.0~3,9~]nonane](/img/structure/B14754094.png)
